3'-O-Sulfate-Epicatechin Ammonium Salt
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Overview
Description
3’-O-Sulfate-Epicatechin Ammonium Salt is a chemical compound with the molecular formula C15H14O9S•NH3 and a molecular weight of 387.36 g/mol It is a derivative of epicatechin, a type of flavonoid found in various plants, known for its antioxidant properties
Preparation Methods
The synthesis of 3’-O-Sulfate-Epicatechin Ammonium Salt typically involves the sulfation of epicatechin. The process includes the reaction of epicatechin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with ammonium hydroxide to form the ammonium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
3’-O-Sulfate-Epicatechin Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its parent epicatechin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3’-O-Sulfate-Epicatechin Ammonium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-O-Sulfate-Epicatechin Ammonium Salt involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential antineoplastic effects .
Comparison with Similar Compounds
3’-O-Sulfate-Epicatechin Ammonium Salt can be compared with other sulfated flavonoids, such as:
- 3’-O-Sulfate-Catechin Ammonium Salt
- 3’-O-Sulfate-Gallocatechin Ammonium Salt
- 3’-O-Sulfate-Epigallocatechin Ammonium Salt These compounds share similar structural features but differ in their specific hydroxylation patterns and biological activities. 3’-O-Sulfate-Epicatechin Ammonium Salt is unique due to its specific sulfation at the 3’ position, which may influence its reactivity and biological effects .
Properties
Molecular Formula |
C15H17NO9S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
azane;[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O9S.H3N/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22;/h1-5,12,15-19H,6H2,(H,20,21,22);1H3/t12-,15-;/m1./s1 |
InChI Key |
ZJMCYUJOROGUAT-XRZFDKQNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O.N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O.N |
Origin of Product |
United States |
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